molecular formula C21H27N3OS B4275531 N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide

N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B4275531
M. Wt: 369.5 g/mol
InChI Key: RSXKLPGZAHREBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with sec-butylphenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with sec-Butylphenyl Group: The piperazine ring is then reacted with 4-sec-butylphenyl halide in the presence of a base to introduce the sec-butylphenyl group.

    Introduction of Hydroxyphenyl Group: The final step involves the reaction of the intermediate compound with 3-hydroxyphenyl isothiocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
  • N-(4-sec-butylphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
  • N-(4-sec-butylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide is unique due to the specific positioning of the sec-butyl and hydroxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group in the 3-position allows for specific interactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-3-16(2)17-7-9-18(10-8-17)22-21(26)24-13-11-23(12-14-24)19-5-4-6-20(25)15-19/h4-10,15-16,25H,3,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXKLPGZAHREBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-4-(3-hydroxyphenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.